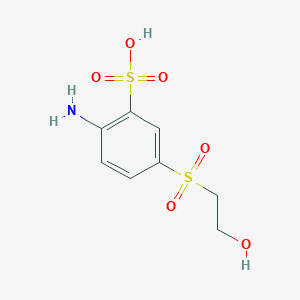
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is an organic compound with a complex structure that includes both amino and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of an aromatic amine. One common method is the reaction of 2-amino-5-methylbenzenesulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethanesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for oxidation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and ionic interactions, while the amino group can form covalent bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-methylbenzenesulfonic acid
- 2,5-Diaminobenzenesulfonic acid
- Aniline-2-sulfonic acid
Uniqueness
2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both hydroxyethanesulfonyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Propiedades
Número CAS |
63240-31-3 |
|---|---|
Fórmula molecular |
C8H11NO6S2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-amino-5-(2-hydroxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO6S2/c9-7-2-1-6(16(11,12)4-3-10)5-8(7)17(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) |
Clave InChI |
OPFUDYUTYZCCKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)CCO)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


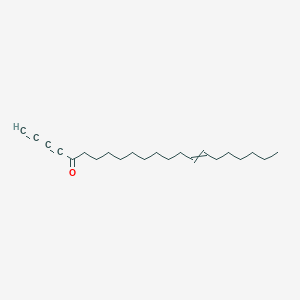

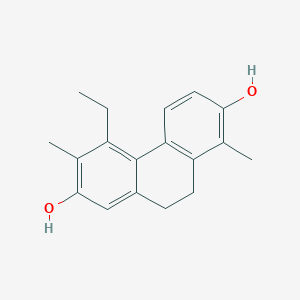
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
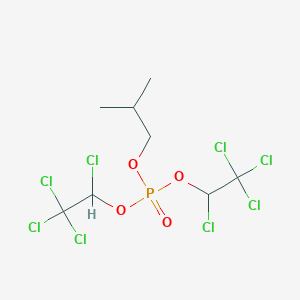

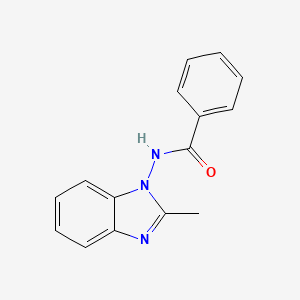

![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
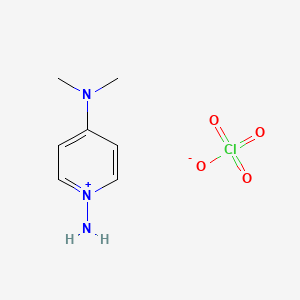

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
